molecular formula C5H6S B2677836 Cyclopent-2-enethione CAS No. 201139-68-6

Cyclopent-2-enethione

Cat. No. B2677836
CAS RN: 201139-68-6
M. Wt: 98.16
InChI Key: VWGKGYWOHZQITB-UHFFFAOYSA-N
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Description

Cyclopent-2-enethione is an organic compound that is part of the cyclopentenone family . It contains two functional groups, a ketone and an alkene . It is a colorless liquid . Its isomer, 3-cyclopentenone is less commonly encountered .


Synthesis Analysis

Cyclopent-2-enones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves the use of a continuous flow nebulizer system (NebPhotOX) for the synthesis of hydroxycyclopent-2-enones and methoxycyclopent-2-enones from simple furan substrates .


Molecular Structure Analysis

Cyclopent-2-enethione has a cyclopentenone moiety which is a subunit of a larger molecule . It undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .


Chemical Reactions Analysis

Cyclopent-2-enethione undergoes various chemical reactions. For instance, it can react with diazomethane in THF to form 1,3-dithioh’me9 .


Physical And Chemical Properties Analysis

Cyclopent-2-enethione is a colorless liquid . It is almost insoluble in water . Its density is 0.98 g/mL and it has a boiling point of 150 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Generation and Characterization of Cyclopent-2-enethione Cyclopent-2-enethione, along with its variant cyclohex-2-enethione, has been synthesized from cycloalkenyl bromides through a retro-ene reaction under FVT conditions. These thioketones, displaying rapid polymerization above −80°C, were characterized via UV-visible and IR spectroscopy at −196°C and by direct FVT/HRMS coupling in the gas phase. Interestingly, the reaction of cyclopent-2-enethione with diazomethane in THF led to the formation of 1,3-dithiolane 9 (E. Briard, J. Levillain, & J. Ripoll, 1997).

Catalytic Dehydrosilylation Cyclopent-2-enethione derivatives, such as 1-trimethylsilyloxycyclopent-1-ene, have been catalytically converted into cyclopent-2-enone using oxygen in the presence of palladium supported on silica. The process achieved a high yield and selectivity, offering a convenient method for the synthesis of α,β-unsaturated ketones. The reaction mechanism was proposed based on mass spectral measurements (T. Baba, K. Nakano, & S. Nishiyama, 1989; 1990).

Phenolic Cyclopentenedione Electropolymerization Phenolic cyclopentenedione, specifically 2,2′-bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-cyclopent-4-ene-1,3-dione], when electrooxidized, results in the formation of nonconducting films. These films create uniform, defect-free, and stable layers with permselective properties on gold and carbon surfaces, useful for electrode coating in applications like dopamine microelectrode sensor construction (J. Hrbáč, P. Jakubec, & V. Halouzka, 2014).

Applications in Drug Design and Synthesis

As a Proline Mimetic The cyclopent-2-enecarbonyl moiety has been used as a proline mimetic structure in the P2 position of prolyl oligopeptidase (POP) inhibitors. This substitution proved beneficial, particularly when increased lipophilicity was required, indicating its potential application in drug design (Elina M. Jarho, J. Venäläinen, & J. Huuskonen, 2004).

In Anticancer Drug Design The conjugate cyclopent-en-one chemical group is a noteworthy moiety in anticancer drugs, influencing a wide spectrum of intracellular targets and boosting the anticancer potential when introduced into certain molecules (M. Conti, 2006).

Safety and Hazards

While specific safety and hazards information for Cyclopent-2-enethione was not found, similar compounds like cyclopent-2-en-1-ol are known to be highly flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

Cyclopent-2-enethione and its derivatives have potential applications in various fields. For instance, polysubstituted cyclopent-2-enols can be constructed from doubly activated cyclopropanes and α-EWG substituted acetonitriles under mild basic conditions . These compounds have been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .

properties

IUPAC Name

cyclopent-2-ene-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S/c6-5-3-1-2-4-5/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGKGYWOHZQITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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